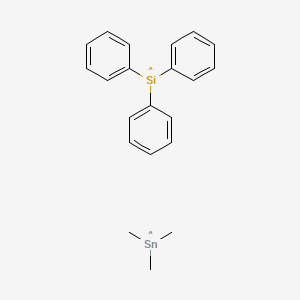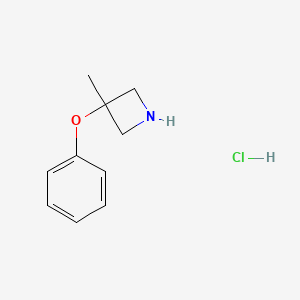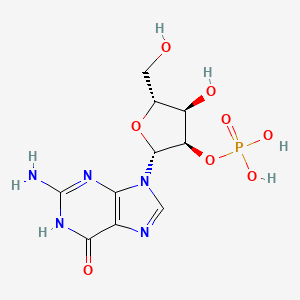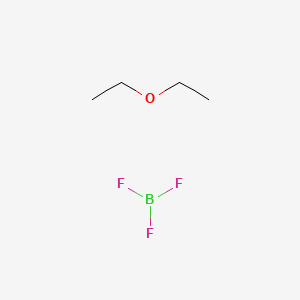
CID 50932632
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylstannyltriphenylsilane: is an organometallic compound with the molecular formula C21H24SiSn . It is a unique compound that combines the properties of both tin and silicon, making it valuable in various chemical applications. The compound is characterized by the presence of a trimethylstannyl group attached to a triphenylsilane moiety, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylstannyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with trimethyltin chloride in the presence of a base such as sodium hydride . The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of trimethylstannyltriphenylsilane often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization , is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Trimethylstannyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form .
Reduction: It can be reduced to produce .
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like halogens or alkyl halides are employed under appropriate conditions.
Major Products:
Oxidation: Trimethylstannyltriphenylsilanol.
Reduction: Trimethylstannyltriphenylsilane hydride.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trimethylstannyltriphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of .
Biology: The compound is studied for its potential use in and systems.
Medicine: Research is ongoing to explore its potential as a for imaging and diagnostic purposes.
Industry: It is utilized in the production of specialty polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trimethylstannyltriphenylsilane involves its ability to form stable bonds with various substrates. The trimethylstannyl group acts as a nucleophile, facilitating reactions with electrophilic centers. The triphenylsilane moiety provides stability and enhances the compound’s reactivity. Molecular targets include carbonyl compounds and halides , with pathways involving nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with similar reactivity but lacking the tin component.
Triphenylsilane: A related compound used in similar applications but without the trimethylstannyl group.
Uniqueness: Trimethylstannyltriphenylsilane is unique due to the presence of both tin and silicon, which imparts distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
18748-68-0 |
|---|---|
Molecular Formula |
C21H24SiSn |
Molecular Weight |
423.21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)






